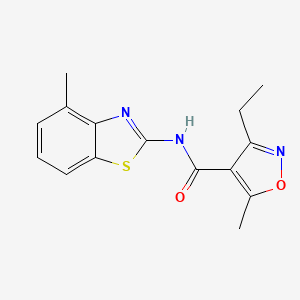
1-(4-iodobenzoyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iodobenzoyl)indoline, also known as 4-IBP, is a chemical compound that has shown potential in scientific research. It is a derivative of indoline and has been synthesized for its potential applications in various fields.
Applications De Recherche Scientifique
1-(4-iodobenzoyl)indoline has been used in various scientific research applications. It has been studied for its potential as an inhibitor of tubulin polymerization, which is important in cancer research. It has also been studied for its potential as a photosensitizer in photodynamic therapy, which is a treatment for cancer and other diseases. Additionally, 1-(4-iodobenzoyl)indoline has been studied for its potential as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of 1-(4-iodobenzoyl)indoline is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization by binding to the colchicine binding site of tubulin. This could lead to disruption of microtubule dynamics, which is important in cell division and proliferation. Additionally, 1-(4-iodobenzoyl)indoline may act as a photosensitizer by producing reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-iodobenzoyl)indoline has cytotoxic effects on cancer cells and can induce cell cycle arrest. It has also been shown to have low toxicity in normal cells. In addition, 1-(4-iodobenzoyl)indoline has been shown to have fluorescent properties, making it useful for imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-iodobenzoyl)indoline in lab experiments is its potential as a fluorescent probe for imaging biological systems. Additionally, its potential as an inhibitor of tubulin polymerization and a photosensitizer make it a promising candidate for cancer research. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on 1-(4-iodobenzoyl)indoline. One area of focus could be further understanding its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could be done to optimize its fluorescent properties for use in imaging biological systems. Finally, studies could be done to better understand its potential side effects and toxicity, which would be important for its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(4-iodobenzoyl)indoline involves the reaction of 4-iodobenzoic acid with indoline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. This method has been successfully used by researchers to produce 1-(4-iodobenzoyl)indoline for scientific research purposes.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRMVARJIJFXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)

![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)
![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
